Terbium boride

Description

Properties

InChI |

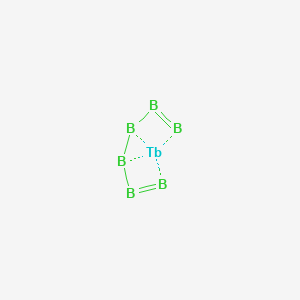

InChI=1S/B6.Tb/c1-3-5-6-4-2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDTVTHYCRTSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]=B[B][B]B=[B].[Tb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-31-0 | |

| Record name | Terbium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Terbium Borides

High-Temperature Solid-State Reaction Methods

High-temperature solid-state reactions are a conventional and widely used approach for synthesizing polycrystalline boride materials. tu-darmstadt.de This method typically involves the direct reaction of elemental terbium or its oxide with boron powder at elevated temperatures. mdpi.com The process relies on the diffusion of atoms between the solid reactants to form the desired terbium boride phase. researchgate.net

To facilitate the reaction, which can be slow due to the nature of solid-state diffusion, the powdered reactants are intimately mixed and often pelletized to increase contact area. mdpi.com The mixture is then heated in an inert atmosphere, such as argon, or under vacuum to prevent oxidation and contamination. tu-darmstadt.de The reaction temperatures can range from 360 to 1200 °C, depending on the specific boride phase being targeted. acs.org In some cases, a mineralizer like iodine is used to enhance the reaction kinetics by forming volatile intermediates that facilitate material transport. tu-darmstadt.de

Key Research Findings:

Solid-state reactions can be used to produce various transition metal borides with different stoichiometries. tu-darmstadt.de

The use of precursors like rare-earth oxides (e.g., CeO2, Nd2O3) in a solid-state reaction followed by a reduction-diffusion process has been successful in synthesizing complex boride phases. mdpi.com

This method is considered suitable for mass production due to its scalability and cost-effectiveness. mdpi.com

Table 1: Parameters for High-Temperature Solid-State Reaction of Terbium Borides

| Parameter | Description | Typical Values |

|---|---|---|

| Reactants | Starting materials for the synthesis. | Terbium oxide (Tb4O7), Boron (B) |

| Atmosphere | The gaseous environment during the reaction. | Argon (Ar), Vacuum |

| Temperature | The temperature range for the reaction. | 1400–1500 °C mdpi.com |

| Duration | The length of the heating process. | Several hours to days tu-darmstadt.demdpi.com |

| Mineralizer | Additive to enhance reaction kinetics. | Iodine (I) tu-darmstadt.de |

Arc-Melting and Annealing Protocols

Arc-melting is a powerful technique for synthesizing borides, particularly those with high melting points. tu-darmstadt.de This method involves melting the constituent elements, terbium and boron, in a water-cooled copper crucible using an electric arc. The high temperatures generated by the arc, often exceeding 3000 °C, ensure the complete melting and homogenization of the reactants. tu-darmstadt.de

Following the melting process, the resulting ingot is often rapidly cooled, which can lead to a disordered or non-equilibrium state. To achieve a well-ordered crystalline structure, a subsequent annealing step is crucial. researchgate.net This involves heating the as-cast sample in a sealed tube, typically made of quartz or another inert material, at a specific temperature for an extended period, which can range from hours to weeks. researchgate.net This allows the atoms to rearrange into a more stable, crystalline configuration.

Key Research Findings:

Arc-melting is effective for preparing polycrystalline samples of rare-earth tetraborides (RB4). mdpi.com

For the synthesis of terbium borocarbide (Tb2B2C3), the elements were first arc-melted and then annealed in a silica (B1680970) tube at 1270 K for one week. researchgate.net

This technique has been employed to create a variety of transition metal borides. tu-darmstadt.de

Table 2: Arc-Melting and Annealing Parameters for this compound Synthesis

| Parameter | Description | Typical Values |

|---|---|---|

| Reactants | Starting materials for melting. | Elemental Terbium (Tb), Crystalline Boron (B) |

| Furnace Type | Equipment used for melting. | Electric Arc Furnace tu-darmstadt.de |

| Crucible | Container for the reactants. | Water-cooled copper hearth tu-darmstadt.de |

| Atmosphere | Gaseous environment during melting. | Argon (Ar) |

| Annealing Temperature | Temperature for post-melting heat treatment. | ~1000 °C (1270 K) researchgate.net |

| Annealing Duration | Duration of the heat treatment. | One week researchgate.net |

Flux Growth Techniques

The flux growth method is a solution-based technique that is particularly useful for growing high-quality single crystals of materials that melt incongruently or at very high temperatures. mdpi.com In this method, the constituent elements of the desired compound are dissolved in a molten salt or metal, known as the flux. The temperature of the solution is then slowly lowered, causing the desired compound to crystallize out of the supersaturated solution.

The choice of flux is critical and should have several key properties: it should have a low melting point, a high boiling point, be a good solvent for the reactants, and be easily separable from the grown crystals. northwestern.edu For borides, metallic fluxes such as aluminum, tin, or lead have been used. northwestern.edu The process is typically carried out in an inert atmosphere to prevent oxidation of the reactants and the flux.

Key Research Findings:

The flux method has been successfully used to grow single crystals of rare-earth sesquioxides, which, like borides, can have very high melting points. researchgate.net

This technique allows for crystal growth at temperatures significantly lower than the melting point of the target compound. researchgate.net

It is a powerful tool for growing single crystals of incongruently melting compounds, such as many layered superconductors. mdpi.com

Table 3: Flux Growth Parameters for this compound Synthesis

| Parameter | Description | Typical Values |

|---|---|---|

| Reactants | Solutes to be dissolved in the flux. | Terbium (Tb), Boron (B) |

| Flux Material | Solvent for the reactants. | Aluminum (Al), Tin (Sn), Lead (Pb) northwestern.edu |

| Crucible | Container for the flux and reactants. | Alumina (Al2O3) |

| Atmosphere | Gaseous environment for the growth. | Argon (Ar) |

| Growth Temperature | Temperature range for crystal growth. | Dependent on the flux system |

| Cooling Rate | Rate at which the temperature is lowered. | Slow and controlled |

Arc-Melting and Annealing Protocols

Nanostructure and Thin Film Deposition Techniques

The fabrication of this compound in the form of nanostructures and thin films opens up possibilities for applications in electronics, coatings, and other advanced technologies. Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) are the two primary families of techniques used for this purpose.

Chemical Vapor Deposition (CVD) Approaches

Chemical Vapor Deposition (CVD) is a process where a thin film is formed on a substrate through a chemical reaction of vapor-phase precursors. In the context of this compound synthesis, this would involve volatile compounds of terbium and boron as precursors. These precursors are introduced into a reaction chamber where they decompose or react on a heated substrate to form a this compound film.

A variation of this technique is Reactive Chemical Vapor Deposition (RCVD), which has been used to deposit thin films of nonvolatile compounds. rsc.org This approach involves a gas-phase metathesis reaction between volatile reagents, leading to the deposition of the desired nonvolatile product. rsc.org For example, a volatile terbium precursor could react with a volatile boron precursor in the gas phase to form this compound, which then deposits on the substrate. Hybrid Physical-Chemical Vapor Deposition (HPCVD) has also been utilized for depositing ytthis compound thin films, which suggests its potential for terbium borides. frontiersin.orguniv-paris13.fr

Key Research Findings:

A novel RCVD reactor has been developed for the deposition of nonvolatile terbium carboxylates, demonstrating the feasibility of this approach for terbium compounds. rsc.org

HPCVD, using an elemental source and a gaseous precursor (like decaborane (B607025) for boron), has been successful in producing high-purity ytthis compound thin films. frontiersin.orguniv-paris13.fr

The control of growth temperature and rate is crucial for achieving high crystalline quality and phase purity in boride thin films. frontiersin.org

Table 4: Parameters for Chemical Vapor Deposition of this compound Thin Films

| Parameter | Description | Typical Values/Considerations |

|---|---|---|

| Precursors | Volatile source materials. | Volatile terbium and boron compounds |

| Substrate | Material on which the film is deposited. | Sapphire (Al2O3) univ-paris13.fr |

| Deposition Temperature | Temperature of the substrate during deposition. | Varies depending on precursors and desired phase |

| Reactor Pressure | Pressure inside the deposition chamber. | Controlled to manage precursor flow and reaction |

| Carrier Gas | Inert gas to transport precursors. | Argon (Ar), Nitrogen (N2) |

Mechanochemical Synthesis of Nanopowders

Mechanochemical Synthesis (MCS) is a solid-state processing technique that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and structural changes at room temperature. benthambooks.comresearchgate.net This method is effective for producing nanostructured materials, including rare-earth borides, that can be difficult to obtain through traditional high-temperature methods. benthambooks.com

The process for synthesizing rare-earth boride nanopowders, which can be extrapolated for terbium borides, generally involves the high-energy ball milling of a mixture of a rare-earth oxide, a boron source, and a reducing agent. researchgate.netitu.edu.trturkser.org.tr For instance, in the synthesis of analogous rare-earth tetraborides like Erbium(IV) boride (ErB₄) and Neodymium(IV) boride (NdB₄), the precursor powders consist of the respective rare-earth oxide (Er₂O₃ or Nd₂O₃), boron trioxide (B₂O₃), and magnesium (Mg) powder. researchgate.netitu.edu.tr The powders are milled for a specific duration, during which the mechanical forces initiate a reduction reaction. mit.edu

The general reaction scheme for a terbium tetraboride (TbB₄) using terbium oxide (e.g., Tb₄O₇) would be a magnesiothermic reduction: Tb₄O₇ + 4B₂O₃ + 15Mg → 4TbB₂ + 15MgO

However, different stoichiometries of this compound can be targeted. For terbium hexaboride (TbB₆), the reaction would be adjusted accordingly. During milling, the rare-earth boride phase is formed alongside a magnesium oxide (MgO) byproduct. researchgate.netitu.edu.tr This byproduct, along with any potential iron contamination from the milling vial and balls, is subsequently removed through a purification step, typically involving leaching with hydrochloric acid (HCl). researchgate.netturkser.org.tr The final product is a nanopowder of the desired rare-earth boride, which can be recovered through centrifuging, washing, and drying. turkser.org.tr The resulting particle sizes for similar rare-earth borides are in the nanometer range, for example, approximately 85-100 nm. itu.edu.tr

Other Solution-Based and Wet Chemical Routes for Nanomaterials

Beyond solid-state methods, various solution-based and wet chemical routes are employed for the synthesis of nanomaterials, which can be adapted for terbium borides. These methods offer excellent control over particle size, morphology, and homogeneity at relatively low temperatures.

A common technique is coprecipitation , where a solution containing the desired cations is prepared, and a precipitating agent is added to form an insoluble precursor. For example, terbium-doped hydroxyapatite (B223615) nanomaterials have been synthesized by dissolving calcium nitrate (B79036) and terbium(III) nitrate pentahydrate in water, followed by the addition of a phosphate (B84403) source to induce precipitation. nih.gov A similar approach for this compound could involve using soluble salts like terbium nitrate (Tb(NO₃)₃) or terbium chloride (TbCl₃) and a soluble boron-containing precursor. wikipedia.orggoogle.com

Another relevant approach is the wet chemical method used to produce terbium sulfide (B99878) (Tb₂S₃) nanoparticles. mdpi.com This involved dissolving a terbium salt in a solution containing a capping agent (chitosan) to control particle growth, followed by the introduction of a sulfur source. mdpi.com Adapting this for borides would require a suitable soluble boron precursor that can react with the terbium salt in solution.

A more general route for producing crystalline transition metal boride nanomaterials utilizes a tin-based redox chemistry system. nih.gov This method involves the reaction of a transition metal precursor with a boron source in the presence of a Sn/SnCl₂ mixture, which facilitates the reaction at lower temperatures. nih.gov Amorphous metal borides can also be synthesized via reactions of aqueous metal halides with aqueous metal borohydrides, which can then be annealed to induce crystallinity. acs.org These solution-based strategies highlight potential pathways for the low-temperature synthesis of this compound nanomaterials with controlled characteristics. researchgate.netresearchgate.net

Precursor Selection and Reaction Conditions for this compound Formation

The formation of specific this compound phases is highly dependent on the chosen precursors and the applied reaction conditions. researchgate.netCurrent time information in Tiranë, AL. Different synthesis methodologies necessitate different starting materials and energy inputs.

For mechanochemical synthesis , the precursors are typically low-cost, readily available powders. mit.edu The terbium source is a stable oxide such as Terbium(III,IV) oxide (Tb₄O₇) or Terbium(III) oxide (Tb₂O₃). wikipedia.orgmdpi.com The boron source is often boron trioxide (B₂O₃) or elemental boron, and a strong reducing agent, commonly magnesium (Mg) or calcium hydride (CaH₂), is required to drive the reduction of the metal oxide. researchgate.netitu.edu.tr The reaction occurs at room temperature within a high-energy ball mill, but the key condition is the milling time, which can range from a few hours to over 24 hours. researchgate.net

In high-temperature solid-state reactions , such as arc melting, the precursors are the pure elements: terbium metal and crystalline boron. iucr.orgwikipedia.org These are combined in the desired stoichiometric ratio and melted at very high temperatures (often exceeding 1500 °C) under an inert argon atmosphere to prevent oxidation. iucr.org

Solution-based methods require soluble precursors. A terbium salt like terbium(III) chloride (TbCl₃), terbium(III) nitrate (Tb(NO₃)₃), or terbium(III) acetate (B1210297) (Tb(CH₃COO)₃) serves as the metal source. nih.govwikipedia.org The boron source must also be soluble or reactive in the chosen solvent, with sodium borohydride (B1222165) (NaBH₄) being a common choice in molten salt or aqueous syntheses for other metal borides. acs.orgresearchgate.net

The table below summarizes precursor selection and reaction conditions for various synthesis routes applicable to this compound.

| Synthesis Method | Terbium Precursor | Boron Precursor | Other Reagents | Key Reaction Conditions |

| Mechanochemical Synthesis | Terbium Oxide (Tb₄O₇, Tb₂O₃) | Boron Trioxide (B₂O₃) | Magnesium (Mg) | High-energy ball milling (e.g., 5 hours); Room Temperature; Post-synthesis acid leaching. researchgate.netitu.edu.tr |

| Arc Melting | Terbium Metal (Tb) | Elemental Boron (B) | None | High Temperature (>1500°C); Inert Argon Atmosphere. iucr.org |

| Solid-Gas Reaction | Terbium Metal (Tb) wire | Boron Tribromide (BBr₃) gas | None | High Temperature (e.g., 1800°C); Reaction at hot metal surface. mpg.de |

| Molten Salt Synthesis | Terbium Halide (e.g., TbCl₃) | Sodium Borohydride (NaBH₄) | Molten Salt (e.g., LiCl-KCl) | Moderate Temperature (e.g., 750°C); Inert Atmosphere. acs.orgresearchgate.net |

| Wet Chemical / Coprecipitation | Terbium Nitrate (Tb(NO₃)₃) | Soluble Boron Source | Solvent (e.g., water), pH modifier | Low Temperature; Vigorous Stirring. nih.gov |

Control of Stoichiometry and Phase Purity in this compound Synthesis

Achieving the desired stoichiometry (e.g., TbB₂, TbB₄, TbB₆) and high phase purity is a significant challenge in boride synthesis, as multiple boride phases often have similar formation energies. wikipedia.orgnih.gov Control over these aspects is managed by carefully manipulating reaction parameters.

A primary factor is the stoichiometric ratio of the initial precursors . In mechanochemical synthesis, simply using a perfect stoichiometric mix does not always yield the desired pure phase. For instance, in the synthesis of NdB₄, a homogenous phase was only achieved when the amount of B₂O₃ was intentionally reduced by about 30 wt%, indicating that some reactants may have different reactivities or be lost during the process. itu.edu.tr Similarly, in boro-carbothermal reduction methods, an excess of the boron source, such as boron carbide (B₄C), is often added to compensate for the loss of boron through volatile boron oxide species at high temperatures. mdpi.commdpi.com

Reaction time and temperature are also critical control levers. In the molten salt synthesis of samarium borides, the stoichiometry (SmB₄ vs. SmB₆) and morphology were controlled by varying the precursor ratio and the reaction time. researchgate.net For mechanochemical methods, the duration of milling directly impacts phase formation; insufficient milling may lead to an incomplete reaction, while excessive milling can introduce contamination or amorphization. mit.edu For high-temperature methods, the annealing temperature and duration are crucial for achieving crystallinity and the desired phase. mdpi.com

Post-synthesis purification is often essential for achieving high phase purity. In magnesiothermic reduction processes (including MCS), the formation of MgO as a byproduct is inevitable. turkser.org.tr This impurity must be removed, which is typically accomplished by selective leaching with an acid, such as HCl, that dissolves the oxide byproduct without significantly affecting the target boride phase. researchgate.netturkser.org.tr

Finally, the milling parameters in MCS, such as the ball-to-powder ratio, milling speed, and milling atmosphere, can influence the reaction kinetics and thus the final product's phase composition and purity. benthambooks.com Advanced techniques like chemical potential-modulated synthesis are being explored to achieve ultrahigh-phase-purity in transition metal borides, which could be applicable to rare-earth systems like this compound. nih.gov

Crystallographic Structures and Phase Transitions in Terbium Boride Systems

Polymorphism and Structural Diversity of TbBₓ Compounds

The terbium-boron system is characterized by the existence of multiple stable compounds with varying stoichiometries. This phenomenon, known as polymorphism, gives rise to a family of terbium borides, each with a unique crystal structure. The complexity of these structures generally increases with the boron content.

Known terbium boride (TbBₓ) compounds include:

TbB₂ : A diboride compound. wikipedia.org

TbB₄ : A tetraboride compound. materialsproject.org

TbB₆ : A hexaboride compound.

TbB₁₂ : A dodecaboride compound.

TbB₅₀ : A higher boride, part of a class of rare-earth borides with complex structures. icm.edu.pl

TbB₆₆ : Another boron-rich compound, noted for its large and complex unit cell. icm.edu.pl

The structural diversity of these compounds is primarily dictated by the arrangement of boron atoms, which can form chains, layers, or three-dimensional frameworks that host the terbium atoms.

Detailed Analysis of this compound Crystal Structures

A deeper look into the crystal structures of terbium borides reveals intricate arrangements of atoms and a variety of bonding environments.

Each this compound compound crystallizes in a specific space group, which defines its symmetry operations. The lattice parameters (a, b, c) describe the size and shape of the unit cell.

| Compound | Crystal System | Space Group | Lattice Parameters (Å) |

|---|---|---|---|

| TbB₂ | Hexagonal | P6/mmm | a = 3.260, c = 3.754 |

| TbB₄ | Tetragonal | P4/mbm | a = 7.117, c = 4.028 osti.gov |

| TbB₆ | Cubic | Pm-3m | a = 4.114 |

| TbB₁₂ | Cubic (fcc) | Fm-3m | a ≈ 7.5 icm.edu.pl |

| TbB₅₀ | Orthorhombic | - | a ≈ 16.6, b ≈ 17.6, c ≈ 9.5 icm.edu.pl |

| TbB₆₆ | Cubic (fcc) | Fm-3c | a ≈ 23.5 icm.edu.pl |

Note: Lattice parameters can vary slightly depending on the synthesis method and experimental conditions.

Zigzag Chains: In some lower borides, boron atoms can form one-dimensional zigzag chains.

B₆ Octahedra: In hexaborides like TbB₆, the fundamental building block of the boron framework is the B₆ octahedron. These octahedra are linked together to form a rigid, three-dimensional cubic network.

B₁₂ Icosahedra: As the boron content increases, more complex boron polyhedra are formed. In dodecaborides (TbB₁₂) and higher borides (TbB₅₀, TbB₆₆), the B₁₂ icosahedron is a common structural motif. icm.edu.pl These icosahedra can be isolated or linked together to form complex superstructures. For instance, in TbB₆₆, the structure is based on a "super-icosahedron" of 12 B₁₂ icosahedra, which in turn is surrounded by other boron clusters.

The terbium atoms in these compounds reside in the interstitial spaces of the boron framework. Their coordination environment, or the number and arrangement of neighboring boron atoms, varies depending on the specific boride.

In TbB₄ , each terbium atom is coordinated to eight boron atoms, with Tb-B bond distances ranging from 2.59 to 2.80 Å. materialsproject.org

In the more complex structures of higher borides, the terbium atoms can have significantly higher coordination numbers, interacting with multiple boron atoms from the surrounding polyhedra.

The ordering of the terbium atoms within the boron framework is crucial for the magnetic properties of these materials. At low temperatures, the magnetic moments of the terbium atoms can order in various ways, leading to complex magnetic structures.

Structural Characterization Techniques for Terbium Borides

The determination of the intricate crystal structures of terbium borides relies on advanced characterization techniques.

X-ray diffraction (XRD) is the primary tool for elucidating the crystal structures of these materials.

Single-Crystal X-ray Diffraction: This technique provides the most detailed and accurate structural information. By analyzing the diffraction pattern of a single crystal, researchers can determine the precise atomic positions, lattice parameters, and space group symmetry. For example, single-crystal XRD was used to investigate the crystal structure of a terbium borocarbide, revealing its space group and atomic arrangement. znaturforsch.comresearchgate.net

Powder X-ray Diffraction: This method is used for phase identification and for refining lattice parameters from a polycrystalline sample. It is particularly useful for studying materials that are difficult to grow as large single crystals. Powder diffraction has been employed to study the structural phase transitions in TbB₄ at low temperatures.

Neutron Diffraction Studies

Neutron diffraction is a powerful technique for determining the magnetic structures of materials. In this compound systems, it has been instrumental in elucidating the complex magnetic ordering phenomena that occur at low temperatures.

Studies on terbium tetraboride (TbB₄) reveal two distinct magnetic phase transitions. Neutron powder diffraction patterns are consistent with the emergence of a non-collinear antiferromagnetic order below approximately 44 K (Tₙ₁). This magnetic structure persists through a second transition at around 21.7-24 K (Tₙ₂), where the terbium magnetic dipoles are reported to tilt. The magnetic propagation vector for this ordering is k = (0, 0, 0). The transition at Tₙ₁ is identified as an antiferromagnetic one, marked by a clear cusp in magnetic susceptibility measurements. The nature of the second transition at Tₙ₂ has been investigated for the possibility of multipolar ordering.

For terbium hexaboride (TbB₆), powder neutron diffraction studies show that it orders antiferromagnetically at a Néel temperature (Tₙ) of 21 K. The magnetic transition at Tₙ is of the first order. The magnetic structure in TbB₆ is characterized by a propagation vector belonging to the <(1/4) (1/4) (1/2)> star, with the magnetic moment aligned parallel to the (1/2) component of this wave-vector. The value of the magnetic moment at low temperatures is consistent with that of the trivalent terbium ion (Tb³⁺).

In related compounds like terbium dideuteride (TbD₂), elastic neutron scattering has been used to determine its magnetic structure. This compound undergoes a transition from a paramagnetic to an antiferromagnetic state at a Néel temperature of 17.2 K. At 4.6 K, the magnetic structure belongs to the monoclinic space group C₂'c/m'. The magnetic moment per Tb³⁺ ion was measured to be 7.6 µB, a reduction from the free-ion value of 9.0 µB, which is attributed to crystalline electric field effects.

Table 1: Magnetic Properties of Terbium Compounds Determined by Neutron Diffraction

| Compound | Transition Temperature (Tₙ) | Magnetic Structure Type | Propagation Vector | Magnetic Moment |

|---|---|---|---|---|

| Terbium Tetraboride (TbB₄) | Tₙ₁ ≈ 44 K, Tₙ₂ ≈ 22-24 K | Antiferromagnetic (non-collinear) | k = (0, 0, 0) | Not specified |

| Terbium Hexaboride (TbB₆) | 21 K | Antiferromagnetic | <(1/4) (1/4) (1/2)> | Consistent with Tb³⁺ |

| Terbium Dideuteride (TbD₂) | 17.2 K | Antiferromagnetic | Not specified | 7.6 µB at 4.6 K |

Electron Microscopy for Microstructural Analysis

Electron microscopy is a critical tool for analyzing the microstructure of materials, providing high-resolution imaging that reveals details about grain size, phase distribution, and morphology. For terbium borides, as with other ceramic and metallic materials, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed for comprehensive microstructural characterization.

SEM analysis is used to examine the surface topography and composition of this compound samples. By detecting secondary or backscattered electrons, SEM can produce images that show the morphology of boride layers, the size and shape of crystalline grains, and the distribution of porosity. Energy-dispersive X-ray spectroscopy (EDS or EDX), a technique often coupled with SEM, allows for the elemental analysis of the microstructure, confirming the presence and distribution of terbium and boron and identifying any secondary phases or impurities.

TEM provides even higher resolution imaging, allowing for the study of internal microstructural features. This is useful for observing features at the nanoscale, such as dislocations, stacking faults, and the precise nature of grain boundaries. Selected Area Electron Diffraction (SAED) in the TEM can be used to determine the crystallographic structure of individual grains or precipitates within the material. In the context of terbium borides, TEM could be used to investigate the interfaces between different boride phases (e.g., TbB₄, TbB₆) if they coexist in a sample, or to study the atomic-level structure of defects.

Table 2: Application of Electron Microscopy in Microstructural Analysis

| Technique | Type of Analysis | Information Obtained |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface Imaging & Morphology | Grain size and shape, phase distribution, porosity, surface topography. |

| Compositional Analysis (with EDS/EDX) | Elemental mapping, phase identification, impurity detection. | |

| Transmission Electron Microscopy (TEM) | High-Resolution Imaging | Nanoscale features, dislocations, grain boundaries, particle size and shape. |

Defect Chemistry and Non-Stoichiometry Effects in Terbium Borides

The concept of defect chemistry is crucial for understanding the properties of many solid-state materials, including terbium borides. Non-stoichiometry refers to a state where the elemental composition of a crystalline compound deviates from the ideal ratio predicted by its chemical formula. This deviation is accommodated by the presence of point defects, such as atomic vacancies, interstitials, and substitutional defects.

In metal borides, non-stoichiometry is a well-established phenomenon. For many diborides with the AlB₂-type structure, non-stoichiometry in the cationic (metal) sublattice is common, leading to the formation of metal vacancies. These cation-deficient borides can have broad homogeneity regions, and the presence of metal vacancies significantly alters their physicochemical properties.

For terbium borides, the existence of such defects would have a profound impact on their electronic and magnetic properties. The concentration and type of defects can influence electron transport, affect the interactions between terbium ions, and potentially alter magnetic ordering temperatures and behaviors. The specific defect equilibria and the precise nature of non-stoichiometry in various this compound phases (e.g., TbB₂, TbB₄, TbB₆, TbB₁₂) depend on synthesis conditions and are a subject of detailed materials science investigation.

Electronic Structure and Bonding in Terbium Borides

Theoretical Investigations of Electronic Band Structure

First-principles calculations have been instrumental in elucidating the electronic properties of terbium borides. These computational methods provide a detailed picture of the electronic band structure, density of states, and the nature of bonding.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. aip.org DFT calculations have been widely applied to study the electronic and structural properties of rare-earth borides, including terbium borides. researchgate.netresearchgate.net These calculations have been performed to understand the bonding between boron atoms and between boron and rare-earth atoms. researchgate.net

In the case of rare-earth tetraborides (RB4), DFT studies have been used to investigate the electronic structure and the effects of strong spin-orbit coupling. researchgate.net For rare-earth diborides (RB2), DFT calculations have been employed to study their electronic structure and magnetic behavior. researchgate.net The choice of exchange-correlation functional, such as the Generalized Gradient Approximation (GGA), is a key aspect of these calculations. researchgate.netresearchgate.net

The following table summarizes key parameters often determined from DFT calculations for materials like terbium borides:

| Calculated Property | Significance | Typical DFT Functional Used |

| Lattice Parameters | Provides information on the crystal structure and volume. | GGA, LDA |

| Formation Enthalpy | Determines the thermodynamic stability of the compound. | GGA, PBEsol nih.gov |

| Bulk Modulus | Indicates the material's resistance to compression. | GGA, LDA researchgate.net |

| Electronic Band Structure | Shows the allowed energy levels for electrons and determines the metallic or insulating nature. researchgate.net | GGA, LDA+U researchgate.net |

| Density of States (DOS) | Quantifies the number of available electronic states at each energy level. researchgate.net | GGA, LDA+U researchgate.net |

Standard DFT approximations like the Local Density Approximation (LDA) and GGA can be insufficient for materials with strongly correlated electrons, such as the 4f electrons in terbium compounds. researchgate.netsissa.it To address this, more advanced methods are employed.

The LDA+U method incorporates an on-site Hubbard-like term (U) to better describe the strong Coulomb repulsion between localized f-electrons. researchgate.netsissa.it This approach has been used to study the electronic structure of rare-earth tetraborides and other terbium compounds, providing a more accurate description of the 4f states. researchgate.netresearchgate.net The LDA+U method is particularly important for correctly predicting the magnetic and electronic ground states of these materials. researchgate.net

Dynamical Mean-Field Theory (DMFT) , often combined with DFT (DFT+DMFT), is another powerful technique for studying strongly correlated materials. arxiv.orgarxiv.org DFT+DMFT can capture dynamic correlation effects that are missed by static mean-field approaches like LDA+U. arxiv.org This method has been applied to study elemental terbium under pressure, providing insights into its electronic correlations and magnetic properties. arxiv.org

The Density of States (DOS) provides crucial information about the distribution of electronic states at different energy levels. researchgate.net In terbium borides, the DOS is characterized by contributions from terbium's 5d and 4f orbitals and boron's 2s and 2p orbitals. The states near the Fermi level are of particular interest as they govern the material's transport and magnetic properties.

Theoretical studies on rare-earth tetraborides have shown that the continuum of the DOS around the Fermi energy arises from hybridized boron 2p and rare-earth 5d orbitals. researchgate.net The highly localized 4f orbitals of terbium often appear as sharp peaks in the DOS, though their exact position relative to the Fermi level is sensitive to the computational method used (e.g., DFT vs. DFT+U). researchgate.net

The Fermi surface is the surface in reciprocal space that separates occupied from unoccupied electron states at absolute zero temperature. unl.edu Its shape is a key determinant of a material's electronic and magnetic properties. unl.edu The Fermi surface of terbium borides can be complex, with contributions from multiple bands. Theoretical calculations have been used to map the Fermi surfaces of related rare-earth compounds, revealing how their topology can influence properties like superconductivity. quantumzeitgeist.comanl.gov For instance, in some borides, the Fermi surface shows features that are crucial for understanding their magnetic ordering.

Advanced Computational Methods (e.g., LDA+U, DFT+DMFT)

Experimental Probes of Electronic States

Experimental techniques that probe the electronic structure are essential for validating and refining theoretical models. These methods provide direct information about the occupied and unoccupied electronic states.

Photoelectron spectroscopy is a powerful surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of materials. azooptics.comuni-due.de It is based on the photoelectric effect, where incident photons eject electrons from the material, and the kinetic energy of these electrons is measured. uni-due.de

X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe core-level electrons, providing information about the elemental composition and the chemical environment of the atoms. azooptics.combris.ac.uk XPS studies on terbium borides, such as TbB66 and TbB4, have been conducted to investigate the distribution of constituent elements and their charge states. researchgate.net For example, XPS can distinguish between different oxidation states of terbium.

Ultraviolet Photoelectron Spectroscopy (UPS) employs ultraviolet photons to probe valence band electrons. azooptics.com This technique is particularly useful for mapping the density of states near the Fermi level and understanding the nature of the orbitals involved in chemical bonding. azooptics.com

The table below summarizes the information obtained from these techniques:

| Technique | Probe | Information Obtained | Typical Application for Terbium Boride |

| XPS | X-rays | Elemental composition, core-level binding energies, chemical and oxidation states. bris.ac.uk | Determining the Tb:B ratio on the surface, identifying the oxidation state of Terbium. researchgate.net |

| UPS | UV photons | Valence band structure, density of states near the Fermi level, work function. azooptics.com | Mapping the electronic states involved in bonding and conduction. |

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local atomic and electronic structure of a specific element in a material. rsc.organsto.gov.au By tuning the X-ray energy across an absorption edge of an element (like the L-edge of terbium), one can probe the unoccupied electronic states. rsc.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom. rsc.org

XAS has been used to study the electronic configuration of terbium in various compounds. nih.govnih.gov For terbium borides, XAS at the Tb L-edges can provide direct information on the valence state of terbium (e.g., distinguishing between Tb³⁺ and Tb⁴⁺) by analyzing the position and shape of the absorption edge. This is crucial for understanding the magnetic properties, as the magnetic moment of terbium is directly related to its 4f electron configuration.

Photoelectron Spectroscopy (XPS, UPS)

Nature of Chemical Bonding in Terbium Borides (Metal-Boron and Boron-Boron Interactions)

The chemical bonding in terbium borides is multifaceted, characterized by a complex interplay of strong covalent interactions between boron atoms and a combination of ionic and covalent interactions between terbium and boron. jh.eduresearchgate.netmdpi.com The structure and properties of these materials are largely dictated by the robust boron framework. researchgate.net In many borides, boron atoms form extensive networks, such as layers, chains, or three-dimensional frameworks of icosahedra, which are held together by strong covalent bonds. researchgate.netjhuapl.eduwikipedia.org This strong B-B bonding is a defining characteristic of metal borides and is the primary reason for their high thermal stability and hardness. researchgate.net

Covalent and Ionic Contributions to Bonding

The chemical bonding in terbium borides is not purely one type but rather a blend of covalent and ionic characteristics.

Covalent Bonding: The most significant covalent interactions are found between boron atoms (B-B). Boron, being electron-deficient with only three valence electrons, has a strong tendency to form stable, covalently bonded networks. mdpi.comwikipedia.org This is a general feature of metal borides, where the boron sublattice provides a rigid, covalent skeleton that largely defines the material's structural integrity. jh.eduresearchgate.net Covalent character is also present in the metal-boron (Tb-B) bonds. This arises from the overlap and hybridization of the valence orbitals of terbium and boron. jh.eduresearchgate.net

Ionic Bonding: An ionic component is introduced through the transfer of valence electrons from the terbium atoms to the electron-deficient boron framework. jhuapl.eduwikipedia.org Boron networks, such as B₆ octahedra or B₁₂ icosahedra, are electron-deficient solids and require electrons from the metal atoms to achieve stability. wikipedia.org Terbium typically donates its valence electrons, most commonly adopting a +3 oxidation state, to satisfy the bonding requirements of the boron sublattice. rsc.orghbni.ac.in This electron transfer results in positively charged terbium ions and a negatively charged boron network, establishing an ionic attraction between them. jhuapl.edu Consequently, terbium borides are often described as electron-deficient compounds, where the metallic properties arise from the excess valence electrons not consumed by the strong boron-boron bonds. researchgate.netresearchgate.net

Table 1: Summary of Bonding Interactions in Terbium Borides

| Interaction Type | Primary Character | Description | Key References |

| Boron-Boron (B-B) | Covalent | Strong bonds forming rigid networks (chains, layers, icosahedra), responsible for high stability and hardness. | jh.eduresearchgate.netwikipedia.org |

| Terbium-Boron (Tb-B) | Mixed Ionic/Covalent | Ionic: Electron transfer from Tb to the electron-deficient boron network. Covalent: Hybridization of Tb and B valence orbitals. | jh.edujhuapl.eduresearchgate.net |

Role of Terbium 4f and 5d Orbitals in Electronic Structure and Bonding

The valence electrons of terbium, which are distributed in the 4f, 5d, and 6s orbitals, play a critical role in the electronic structure and bonding. hbni.ac.inwebelements.com The ground state electron configuration of a neutral terbium atom is [Xe] 4f⁹ 6s². webelements.com

The 5d orbitals are significantly involved in the chemical bonding. researchgate.net Theoretical studies on rare-earth tetraborides indicate that the density of states near the Fermi level, which governs the metallic properties, is primarily composed of hybridized boron p-orbitals and rare-earth d-orbitals. researchgate.net This hybridization signifies a strong covalent component in the Tb-B bond. The 5d orbitals in heavier elements like terbium are well-shielded and have good spatial extent, allowing for effective overlap with the orbitals of neighboring boron atoms. libretexts.org

The role of the 4f orbitals is more complex. In lanthanides, 4f electrons are typically considered core-like and not extensively involved in direct chemical bonding due to their poor shielding and radial contraction. libretexts.org However, they are fundamental to the magnetic properties of terbium compounds. stanfordmaterials.com Furthermore, advanced theoretical and spectroscopic studies show that the 4f orbitals do have a non-negligible role in bonding. chemrxiv.org For instance, in some terbium complexes, while d-orbital character is dominant in sigma bonds, f-orbital participation is still significant. chemrxiv.org In the context of the electronic structure of terbium borides, first-principles calculations that include spin-orbit coupling (SOC) effects reveal that the spin-split 4f orbitals contribute to the density of states at the Fermi level. researchgate.net This indicates that the 4f electrons, while localized, influence the electronic environment and bonding.

Table 2: Orbital Contributions to Bonding in Terbium Borides

| Orbital | Role in Bonding and Electronic Structure | Description | Key References |

| Terbium 5d | Covalent Bonding, Electronic Conductivity | Hybridizes with boron p-orbitals to form covalent Tb-B bonds. Contributes significantly to the density of states near the Fermi level. | researchgate.netlibretexts.org |

| Terbium 4f | Magnetism, Electronic Structure | Primarily responsible for the magnetic properties. Localized, but contributes to the density of states at the Fermi level, especially when spin-orbit coupling is considered. Minor but non-negligible role in covalent bonding. | researchgate.netlibretexts.orgchemrxiv.org |

Magnetic Ordering and Phenomena in Terbium Borides

Magnetic Ground States and Phase Transitions (e.g., Antiferromagnetism, Metamagnetism)

Terbium borides exhibit a range of magnetic behaviors, from the relatively simple ferromagnetism of TbB2 to the complex antiferromagnetic ordering and multiple phase transitions seen in other compositions like TbB4 and TbB6. jps.jpcapes.gov.br

Terbium Tetraboride (TbB₄) is a well-studied example, displaying two distinct magnetic phase transitions. arxiv.orgaip.org It undergoes a transition to a non-collinear antiferromagnetic state at a Néel temperature (T_N) of approximately 44 K. arxiv.orgaip.orgnii.ac.jp A second transition occurs at around 23-24 K, where the terbium magnetic moments are thought to tilt. arxiv.orgaip.org Under an applied magnetic field, TbB₄ exhibits multiple magnetization plateaus, a hallmark of frustrated magnetic systems. researchgate.net

Terbium Hexaboride (TbB₆) orders antiferromagnetically at a Néel temperature of about 21 K in a first-order transition. researchgate.net Below this temperature, it displays metamagnetic behavior, with complex phase diagrams observed when a magnetic field is applied. researchgate.net

Terbium Diboride (TbB₂) is ferromagnetic below a Curie temperature (T_C) of 151 K, with a magnetic moment of 8.3 µ_B per terbium ion. capes.gov.br However, some studies suggest a more complex magnetic order below this transition temperature. tum.de

Higher Terbium Borides , such as TbB₅₀, also show magnetic ordering. TbB₅₀ exhibits an antiferromagnetic-like transition at around 17 K and a metamagnetic transition at high magnetic fields. jps.jp In contrast, TbB₂₅ shows an antiferromagnetic-like transition at a much lower temperature of 2.1 K. TbB₁₂ is characterized by the coexistence of two incommensurate magnetic phases between 4.2 K and 15 K.

The following table summarizes the magnetic transition temperatures and types of ordering for various terbium borides.

| Compound | Magnetic Ordering | Transition Temperature (K) |

| TbB₂ | Ferromagnetic | T_C ≈ 151 |

| TbB₄ | Antiferromagnetic | T_N1 ≈ 44, T_N2 ≈ 23-24 |

| TbB₆ | Antiferromagnetic | T_N ≈ 21 |

| TbB₁₂ | Antiferromagnetic (incommensurate) | T_N ≈ 15-16 |

| TbB₂₅ | Antiferromagnetic-like | T_N ≈ 2.1 |

| TbB₅₀ | Antiferromagnetic-like | T_N ≈ 17 |

Investigation of Magnetic Structures and Symmetries

Determining the precise arrangement of magnetic moments in terbium borides is crucial for understanding their properties. This is primarily achieved through advanced scattering techniques.

Neutron Scattering Techniques for Magnetic Structure Determination

Neutron scattering is a powerful tool for probing magnetic structures due to the neutron's magnetic moment, which interacts directly with the magnetic moments of the atoms in a material.

In TbB₄ , neutron powder diffraction has been instrumental in identifying its non-collinear antiferromagnetic order below 44 K. arxiv.org Single-crystal neutron diffraction studies have further refined the magnetic structures at different temperatures and under high magnetic fields, confirming the structures at zero field and at various magnetization plateaus. researchgate.netescholarship.org These studies revealed that at 35 K, the magnetic moments are aligned along the diagonal of the a-b plane, while at 11 K, they tilt towards the a-axis. researchgate.net

For TbB₆ , powder neutron diffraction studies have shown that the magnetic propagation vectors belong to the <(1/4) (1/4) (1/2)> star, and the magnetic moment is parallel to the (1/2) component of the wave-vector.

In the case of TbB₁₂ , powder neutron diffraction revealed a complex incommensurate magnetic structure characterized by a propagation vector of k = [1/2+τ, 1/2+τ, 1/2+τ].

Neutron diffraction has also been used to study the magnetic ordering in Tb₂Ni₁.₇₈In , a related ternary compound, which shows a collinear antiferromagnetic structure. icm.edu.pl

Resonant X-ray Magnetic Scattering and Diffraction

Resonant X-ray magnetic scattering (RXMS) has emerged as a complementary technique to neutron scattering, offering element and orbital sensitivity. A recent study on TbB₄ using resonant X-ray Bragg diffraction revealed a magnetic chiral signature that is not present in other known rare-earth tetraborides. arxiv.orgarxiv.org This finding suggests a magnetic symmetry in TbB₄ that was previously unobserved, highlighting the unique magnetic properties of this compound. arxiv.org The technique is particularly sensitive to the electronic multipoles of the terbium ions, providing detailed information about the electronic degrees of freedom that contribute to the magnetic order. arxiv.org

Fundamental Mechanisms of Magnetism in Terbium Borides

The magnetic behavior of terbium borides is governed by a few fundamental interactions and effects that determine the alignment of the terbium magnetic moments.

RKKY Exchange Interaction and Crystal Field Effects

The primary mechanism for magnetic coupling between the localized 4f moments of the terbium ions in metallic borides is the Ruderman-Kittel-Kasuya-Yosida (RKKY) exchange interaction. This is an indirect interaction mediated by the conduction electrons. The oscillatory nature of the RKKY interaction can lead to either ferromagnetic or antiferromagnetic ordering depending on the distance between the magnetic ions. This interaction is believed to be responsible for the long-range magnetic ordering observed in most terbium borides. nii.ac.jp

The crystal electric field (CEF) effect plays a crucial role in determining the magnetic properties of these compounds. researchgate.netacs.orgresearchgate.net The electric field generated by the surrounding boron and terbium ions lifts the degeneracy of the 4f electron energy levels of the Tb³⁺ ion. acs.orgresearchgate.net This splitting of energy levels leads to magnetic anisotropy, influencing the direction of the magnetic moments. In TbB₆, for instance, the anisotropic behavior in the paramagnetic phase has been accounted for by CEF effects. researchgate.net Similarly, in TbB₄, crystal field effects are responsible for the strong easy-plane anisotropy.

Spin-Orbit Coupling and Magnetic Anisotropy

Spin-orbit coupling is a relativistic interaction between an electron's spin and its orbital motion around the nucleus. In heavy elements like terbium, this interaction is strong and couples the spin and orbital angular momenta of the 4f electrons to form a total angular momentum, J. This strong coupling is fundamental to the magnetic properties of rare-earth ions.

The interplay between the strong spin-orbit coupling and the crystal electric field results in magnetic anisotropy , which is the preference for the magnetic moments to align along specific crystallographic directions. dntb.gov.uaaip.org In TbB₄, the magnetic anisotropy within the (001) plane is attributed to a complex interplay between frustrated exchange interactions, biquadratic interactions, and the anisotropy energy. dntb.gov.uaaip.org The magnetostriction data for TbB₆ reveals a tetragonal symmetry lowering below the Néel temperature, which is a direct consequence of the magneto-elastic coupling and the underlying magnetic anisotropy. researchgate.net Understanding the magnetic anisotropy is key to explaining the complex magnetic structures and field-induced transitions observed in terbium borides.

Magnetic Domain Structures and Dynamics in Terbium Borides

The magnetic ordering in terbium borides gives rise to complex magnetic domain structures, which have been investigated through various experimental techniques, including neutron diffraction and x-ray scattering. The nature of these domains is highly dependent on the specific boride compound, temperature, and applied magnetic fields.

In Terbium Tetraboride (TbB₄) , neutron powder diffraction studies have revealed a non-collinear antiferromagnetic order below a Néel temperature (Tₙ) of approximately 44 K. arxiv.orgescholarship.org This magnetic structure is characterized by the presence of mixed antiferromagnetic domains. escholarship.org Further complexity arises at a lower temperature of about 24 K, where a second phase transition occurs. arxiv.orgresearchgate.net Below this transition, the terbium magnetic dipoles tilt, which results in the formation of two distinct magnetic domains. researchgate.net The magnetic structure below the first transition temperature (Tₙ₁) can be described with the magnetic moments situated along the diagonals of the tetragonal basal plane. researchgate.net Below the second transition temperature (Tₙ₂), the spins tilt toward the a-axis, leading to the two-domain state. researchgate.net

The application of a high magnetic field along the c-axis induces a series of magnetic phase transitions and a complex phase diagram. researchgate.netresearchgate.net Single-crystal neutron diffraction experiments under pulsed high magnetic fields have provided microscopic evidence for the formation of fractionalized magnetization plateaus. These plateaus are explained by a stripe model of polarized 4-spin plaquettes, where the density of the stripes increases proportionally with the macroscopic magnetization. researchgate.net

Recent investigations using resonant x-ray Bragg diffraction on TbB₄ have uncovered a magnetic chiral signature, which is not typically found in other rare-earth tetraborides. arxiv.orgresearchgate.netresearchgate.net This chirality is evidenced by a change in the intensity of a Bragg spot when the handedness of the circularly polarized x-ray beam is reversed. arxiv.org

For Terbium Hexaboride (TbB₆) , which orders antiferromagnetically, magnetostriction and x-ray diffraction measurements on single crystals indicate a lowering of symmetry to tetragonal in the antiferromagnetic state. researchgate.netresearchgate.net This reduction in symmetry leads to the formation of three types of magnetostriction domains within the sample. researchgate.net Below the Néel temperature, x-ray diffraction studies show the appearance of charge reflections. researchgate.netresearchgate.net These reflections are associated with wave vectors of the ⟨1/2 0 0⟩ and ⟨1/2 1/2 0⟩ types and are indicative of the formation of static atomic displacement waves. researchgate.net

Detailed research findings on the magnetic domain structures of specific terbium borides are summarized in the table below.

| Compound | Magnetic Ordering | Domain Characteristics | Experimental Observations |

| TbB₄ | Non-collinear Antiferromagnetic (Tₙ ≈ 44 K) arxiv.orgescholarship.org | - Mixed antiferromagnetic domains. escholarship.org- Two magnetic domains form below a second transition at ≈ 24 K due to spin tilting. researchgate.net- Field-induced stripe phases of polarized 4-spin plaquettes. researchgate.net | - Neutron powder diffraction confirms non-collinear antiferromagnetism. arxiv.orgescholarship.org- Resonant x-ray Bragg diffraction reveals a magnetic chiral signature. arxiv.orgresearchgate.netresearchgate.net- Single-crystal neutron diffraction in high magnetic fields shows magnetization plateaus. researchgate.net |

| TbB₆ | Antiferromagnetic | - Three types of magnetostriction domains due to tetragonal symmetry in the ordered state. researchgate.net | - Magnetostriction and x-ray diffraction point to tetragonal symmetry below Tₙ. researchgate.netresearchgate.net- X-ray scattering shows charge reflections indicating static atomic displacement waves. researchgate.net |

Information regarding the specific magnetic domain structures and dynamics for other terbium borides such as Terbium Diboride (TbB₂), Terbium Dodecaboride (TbB₁₂), and higher borides like TbB₂₅ and TbB₅₀ is less detailed in available research. While magnetic transitions have been identified in these compounds, specific studies detailing the nature, size, and dynamics of their magnetic domains are not as prevalent. jps.jp For instance, TbB₅₀ exhibits an antiferromagnetic-like transition around 17 K, but the corresponding domain structure has not been extensively characterized. jps.jp The dynamics of domain walls, including their motion and stability, represent an area for further investigation across the spectrum of terbium boride compounds. ucl.ac.ukaps.orgarxiv.orgnih.gov

Advanced Spectroscopic Characterization of Terbium Borides

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. osti.govmdpi.com It is particularly powerful for probing the local environment of paramagnetic ions like Terbium (Tb³⁺). The Tb³⁺ ion has a 4f⁸ electron configuration, which gives rise to a non-zero total angular momentum and makes it EPR active.

Specific EPR studies focused directly on crystalline terbium borides such as TbB₄ are not prominently available in the reviewed scientific literature. However, research on terbium-doped materials, particularly borate (B1201080) glasses, provides significant insight into the expected EPR behavior. manchester.ac.uk In these systems, terbium is typically incorporated exclusively as Tb³⁺ ions. The EPR spectra can confirm the valence state and provide information about the local symmetry of the site occupied by the Tb³⁺ ion. manchester.ac.uk

In a crystalline environment like TbB₄, the EPR spectrum would be influenced by:

Crystal Field Effects: The interaction of the Tb³⁺ ion with the electric field generated by the surrounding boron and terbium ions splits the ground state energy levels.

Hyperfine Interaction: The coupling between the electron spin and the nuclear spin of the ¹⁵⁹Tb isotope (I=3/2, 100% natural abundance) would lead to a splitting of the EPR line into a characteristic four-line pattern.

Magnetic Interactions: In magnetically ordered phases, such as the antiferromagnetic state of TbB₄ below 44 K, the strong internal magnetic fields would dominate the spectrum, making conventional EPR challenging. Studies would likely be performed in the paramagnetic state above the ordering temperature.

Broadband EPR spectroscopy on Tb³⁺-doped crystals has been used to determine the g-factors and zero-field splitting (ZFS) parameters, which characterize the energy separation between sublevels of the ground multiplet. manchester.ac.uk

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) is a powerful local probe of magnetic structure and spin dynamics. In the case of terbium borides, ¹¹B NMR is particularly insightful. The ¹¹B nucleus (spin I=3/2, 80.1% natural abundance) acts as a sensitive probe of the local magnetic environment within the boron sublattice. nih.govcia.gov

Extensive ¹¹B NMR studies have been performed on single crystals of TbB₄ to investigate its 4f spin structure and dynamics. nih.govunimi.it The key findings from these studies are:

Paramagnetic State (T > Tₙ = 43 K): In the paramagnetic state, a single, broad resonance peak is observed for ¹¹B. The NMR shift (Knight shift) and the linewidth are very large and strongly dependent on temperature. Both parameters are found to be proportional to the magnetic susceptibility, which indicates that the hyperfine field at the boron nucleus is dominated by the magnetic moments of the Tb 4f electrons. nih.govnih.gov

Antiferromagnetic State (T < Tₙ = 43 K): Below the Néel temperature (Tₙ), the onset of antiferromagnetic ordering creates strong internal magnetic fields at the boron sites. This causes the single NMR peak to split into multiple, distinct peaks, reflecting the different local magnetic fields experienced by crystallographically inequivalent boron atoms within the magnetic unit cell. nih.govunimi.it At 10 K, the spectrum splits into five distinct peaks, and at 5 K, even more peaks are resolved over a wide frequency range. nih.gov

Spin Dynamics: Measurements of the spin-lattice (1/T₁) and spin-spin (1/T₂) relaxation rates reveal that these rates are largely independent of temperature above Tₙ. However, below Tₙ, both rates decrease dramatically, confirming a significant suppression of spin fluctuations in the ordered state. nih.govunimi.it

Table 2: ¹¹B NMR Parameters for a TbB₄ Single Crystal at 8 T. nih.gov

| Temperature (K) | State | NMR Shift (K) Range (%) | Linewidth (ν) Range (MHz) | Key Observation |

|---|---|---|---|---|

| 295 | Paramagnetic | - | ~0.4 | Single broad peak |

| 50 | Paramagnetic | -2.4 | 3.6 | Shift and linewidth increase significantly |

| 10 | Antiferromagnetic | -5.64 to +5.58 | 1.19 to 4.18 | Peak splits into five components |

| 5 | Antiferromagnetic | -12.7 to +6.13 | 1.14 to 3.12 | Further splitting into multiple peaks |

These NMR results have been crucial in confirming the collinear antiferromagnetic spin arrangement in TbB₄. nih.gov

Mössbauer Spectroscopy (if applicable for Tb or specific dopants)

Mössbauer spectroscopy is a nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. aapt.orgresearchgate.net It is exquisitely sensitive to the oxidation state, local crystal symmetry, and magnetic fields at the nucleus.

¹⁵⁹Tb Mössbauer Spectroscopy

Terbium has a Mössbauer-active isotope, ¹⁵⁹Tb. This allows, in principle, for the direct study of terbium compounds, including borides. However, ¹⁵⁹Tb Mössbauer spectroscopy requires cryogenic temperatures for both the source and the absorber and is a less common technique compared to ⁵⁷Fe Mössbauer spectroscopy. As such, specific Mössbauer studies on terbium borides using the ¹⁵⁹Tb isotope are not widely reported in the literature.

⁵⁷Fe Doping Studies

A more common approach is to use Mössbauer spectroscopy on a dopant atom, such as ⁵⁷Fe. By doping a small amount of ⁵⁷Fe into the material, one can use ⁵⁷Fe Mössbauer spectroscopy to probe the magnetic properties from the perspective of the iron atom. researchgate.netuni-muenchen.de This method is effective because ⁵⁷Fe Mössbauer spectroscopy is technically more accessible and its interpretation is well-established. researchgate.net

Studies on heterometallic complexes containing both iron and terbium, for example, demonstrate the power of this technique. researchgate.net In such systems, ⁵⁷Fe Mössbauer spectra can provide detailed information on:

The oxidation state of the iron (e.g., Fe³⁺).

The local coordination environment through the isomer shift (IS) and quadrupole splitting (QS) parameters.

The magnitude and orientation of the internal magnetic field at the iron nucleus, which is influenced by magnetic ordering and interactions with neighboring magnetic ions like Tb³⁺.

The dynamics of magnetic relaxation, distinguishing between fast and slow relaxation regimes. researchgate.net

By performing measurements in an external magnetic field, the nature of the magnetic coupling (ferromagnetic or antiferromagnetic) between the dopant Fe ions and the host Tb ions could be elucidated. researchgate.net

Laser Resonance Ionization Spectroscopy for Terbium Atomic Levels

Laser Resonance Ionization Spectroscopy (LRIS) is a highly selective and efficient technique used to study the electronic structure of atoms. jems2018.org It involves the stepwise excitation of an atom to high-lying or auto-ionizing states using precisely tuned lasers, followed by ionization. While this technique probes the properties of isolated terbium atoms rather than the bulk boride compound, the resulting data on atomic energy levels and ionization potentials are fundamental. researchgate.netdntb.gov.ua

LRIS has been extensively used to develop efficient and selective ionization schemes for terbium, often motivated by applications in nuclear medicine for the production of pure terbium radioisotopes. jems2018.org These studies have precisely characterized numerous previously unknown energy levels.

The process typically involves two or three steps:

First Excitation Step (FES): A laser excites the Tb atom from its ground state or a low-lying thermally populated state to an intermediate excited state.

Second Excitation Step (SES): A second laser further excites the atom to a higher energy level, often an auto-ionizing state located just above the first ionization potential.

Ionization: The atom is ionized from this final state.

By scanning the laser wavelengths and detecting the resulting ions, a detailed spectrum of the atomic levels is obtained. jems2018.org These experiments have provided accurate values for the ionization potential of terbium and identified multiple efficient ionization pathways. uni-muenchen.de

Table 3: Selected Energy Levels and Ionization Schemes for the Terbium Atom Determined by LRIS. jems2018.org

| Parameter | Value (cm⁻¹) | Value (eV) | Description |

|---|---|---|---|

| Ionization Potential | 47294 | 5.8638 | Energy to remove one electron from a neutral Tb atom. |

| FES 1 | 23043.4 | 2.857 | First excitation step from the ground state. jems2018.org |

| FES 2 | 23107.3 | 2.865 | First excitation step from the ground state. jems2018.org |

| FES 3 | 23147.9 | 2.870 | First excitation step from the ground state. jems2018.org |

| Auto-ionizing State | 49690.15 | 6.160 | An efficient state for two-step ionization. |

Influence of External Stimuli on Terbium Boride Systems

High-Pressure Effects on Structure and Electronic Properties

The application of high pressure is a powerful tool to probe the structural stability and electronic nature of materials by modifying their interatomic distances.

Currently, there is limited specific experimental data available in the reviewed literature detailing pressure-induced structural phase transitions in terbium borides (e.g., TbB₂, TbB₄, TbB₆). Studies on related rare-earth borides and other compounds show that pressure can lead to significant structural modifications. For instance, pressure can induce phase transitions to more compact crystal structures ias.ac.inresearchgate.net. In elemental terbium metal, a structural phase transition from hexagonal close-packed (hcp) to an Sm-type rhombohedral phase is observed to begin at pressures above 4 GPa. aps.org For the related compound erbium diboride (ErB₂), studies show that magnetic order is stabilized under pressures up to 5.6 GPa, though no structural transition is reported in this range. nih.gov

Rare-earth hexaborides, including TbB₆, are noted for their high chemical and thermal stability, low electrical resistance, and high hardness, which suggests a robust crystal structure. benthambooks.comgoogle.com Similarly, high-entropy diborides have demonstrated excellent thermal stability up to high temperatures, indicating strong atomic bonding that would likely require very high pressures to induce structural changes. sciopen.com While direct evidence for terbium borides is scarce, the general behavior of similar f-electron systems under pressure involves the potential for phase transitions and changes in electronic localization. ias.ac.in

High pressure can significantly alter the electronic properties of materials by increasing the overlap of electron orbitals. In f-electron systems like terbium borides, this can lead to a change from localized to more itinerant electron behavior. ias.ac.in Theoretical studies on terbium metal under high pressure show that while correlated electronic structures persist, the Hubbard gap is modulated, indicating a tunability of the effective Coulomb interactions and kinetic energies. arxiv.org

Experimental work on the similar compound ErB₂ under pressure has shown a clear evolution of its electrical transport properties. nih.gov This suggests that applying pressure to terbium borides would likewise modulate their electronic interactions, affecting properties such as electrical resistivity. The progressive closure of the band gap under increasing pressure has been observed in other materials, potentially leading to metallization at very high pressures. aps.org For terbium borides, which already exhibit metallic behavior, pressure is expected to modify the density of states at the Fermi level and alter the magnetic interactions mediated by conduction electrons.

Pressure-Induced Phase Transitions and Stability

High-Temperature Stability and Phase Transformations

Temperature variations can induce both structural and magnetic phase transitions in terbium borides. These materials are generally refractory, with high melting points, but exhibit distinct phase changes at lower temperatures related to their magnetic ordering. benthambooks.comgoogleapis.com

Terbium tetraboride (TbB₄) is known to undergo two successive antiferromagnetic phase transitions at low temperatures. arxiv.orgresearchgate.net The first transition from a paramagnetic to an antiferromagnetic state occurs at a Néel temperature (Tₙ₁) of approximately 44 K. arxiv.orgresearchgate.net A second magnetic transition occurs at a lower temperature (Tₙ₂) of around 24 K. arxiv.orgresearchgate.net Below the first transition temperature (Tₙ₁), some studies have identified a structural distortion from the high-temperature tetragonal P4/mbm structure to an orthorhombic one. researchgate.netresearchgate.net Measurements of the longitudinal elastic modulus C₁₁ show a significant softening at Tₙ₂, suggesting a ferro-type ordering of quadrupoles.

Terbium diboride (TbB₂) exhibits a ferromagnetic phase transition. researchgate.netresearchgate.net The transition from a paramagnetic to a ferromagnetic state occurs at a Curie temperature (T꜀) reported to be in the range of 142.4 K to 151 K. researchgate.netresearchgate.net This transition is observable as a sharp anomaly in the material's heat capacity and is associated with anomalous behavior in the temperature dependence of its lattice parameters. researchgate.net

| Compound | Transition Temperature (K) | Nature of Transition | Reference |

|---|---|---|---|

| Terbium tetraboride (TbB₄) | ~44 (Tₙ₁) | Paramagnetic to Antiferromagnetic | researchgate.net, arxiv.org |

| Terbium tetraboride (TbB₄) | ~24 (Tₙ₂) | Antiferromagnetic to Antiferromagnetic | researchgate.net, arxiv.org |

| Terbium diboride (TbB₂) | 142.4 - 151 (T꜀) | Paramagnetic to Ferromagnetic | researchgate.net, researchgate.net |

Magnetic Field Effects on Electronic and Structural States

External magnetic fields can profoundly influence the magnetic states of terbium borides, leading to complex phase diagrams and novel electronic phenomena.

For Terbium tetraboride (TbB₄), magnetization and magnetostriction measurements have revealed a cascade of magnetic field-induced phase transitions, particularly when the field is applied along the crystallographic c-axis. researchgate.net This results in a complex magnetic phase diagram. At low temperatures (e.g., 1.8 K), a field-polarized state is observed above 22.5 T. researchgate.net Resonant magnetic x-ray diffraction experiments have also confirmed a multi-step magnetization process above 16 T at 8 K. researchgate.net The application of a magnetic field can induce changes in the material's structural and electronic states, and recent studies have explored the unique magnetic symmetries that arise. researcher.lifearxiv.org The 4f spin structure and dynamics are strongly influenced by an applied magnetic field, as observed in ¹¹B NMR studies. jkps.or.kr

In the case of Terbium diboride (TbB₂), its response to a magnetic field is evident in its significant magnetocaloric effect near its ferromagnetic transition temperature. researchgate.net A maximum magnetic entropy change (-ΔSₘ) of 12.7 J kg⁻¹ K⁻¹ has been reported for a magnetic field change of 7 T. researchgate.netresearchgate.net This indicates a strong coupling between the magnetic moments and the external field, which is characteristic of materials with potential for magnetic refrigeration applications.

| Compound | Applied Field | Observed Effect | Reference |

|---|---|---|---|

| Terbium tetraboride (TbB₄) | > 16 T (at 8 K) | Multi-step magnetization process | researchgate.net |

| Terbium tetraboride (TbB₄) | > 22.5 T (at 1.8 K) | Field-polarized state | researchgate.net |

| Terbium diboride (TbB₂) | 0 to 7 T | Large magnetocaloric effect (-ΔSₘ = 12.7 J kg⁻¹ K⁻¹) | researchgate.net, researchgate.net |

Alloying, Doping, and Substitution Effects in Terbium Borides

Impact of Rare-Earth Substitution on Magnetic and Electronic Properties

The substitution of terbium with other rare-earth (RE) elements in boride compounds significantly influences their magnetic and electronic behavior. This is primarily due to the differences in the 4f electron configurations and ionic radii of the substituent RE ions compared to terbium. These substitutions can alter the magnetic ordering temperature, the nature of magnetic interactions, and the electronic band structure.

For instance, in various rare-earth compounds, the substitution of a magnetic rare-earth ion with a non-magnetic one, such as lanthanum, or one with an intermediate valence state, like cerium, can have a profound impact on the magnetic ordering temperature. mdpi.com The introduction of different rare-earth ions can lead to either a decrease or an increase in magnetic parameters like saturation magnetization and coercivity, depending on the specific substituent and its concentration. mdpi.com The magnetic properties of rare-earth borides with the general formula R(FeCo)4B, where R can be samarium, neodymium, praseodymium, erbium, or terbium, have been investigated, showing a range of coercive fields and saturation magnetizations depending on the specific rare-earth element. osti.gov

The electronic properties are also sensitive to rare-earth substitution. The varied electronic configurations of the substituting rare-earth ions can modify the density of states near the Fermi level, affecting the material's conductivity and other electronic characteristics. nih.gov In some cases, substitution can induce a transition from a metallic to a semiconducting or insulating state, or vice versa. The study of rare-earth higher borides like TbB50 has revealed complex magnetic behaviors and thermal properties that are influenced by crystal-field interactions and exchange integrals between rare-earth ions. aps.org

| Substituted System | Effect on Magnetic Properties | Effect on Electronic Properties |

| (Sm,Tb)PO4 | Lattice parameters decrease with increasing Tb content. hzdr.de | Changes in vibrational modes observed in IR spectroscopy. hzdr.de |

| (Co0.5Ni0.5)[TmxTbxFe2−2x]O4 | Saturation magnetization, remanence, and magneton number decrease with Tb-Tm substitution. mdpi.com | Not explicitly detailed in the provided search results. |

| R(FeCo)4B (R=Sm, Nd, Pr, Er, Tb) | Coercivity ranges from 0.1-0.8 kOe at 300 K and 0.2-8 kOe at 4.2 K. osti.gov | Not explicitly detailed in the provided search results. |

| RB50 (R=Tb, Dy, Ho, Er) | Characteristic anomalies in thermal and magnetic properties are reproduced by modeling crystal-field and exchange interactions. aps.org | Not explicitly detailed in the provided search results. |

Non-Rare-Earth Element Doping Strategies

Doping terbium borides with non-rare-earth elements offers another avenue to manipulate their properties. These dopants can be metallic or non-metallic and are typically introduced in smaller concentrations compared to substitution. The goal is often to enhance specific characteristics such as hardness, thermal stability, or electronic conductivity.

For example, doping with elements like carbon or silicon can influence the boron network structure, potentially leading to changes in the mechanical and electronic properties. researchgate.net The introduction of transition metals can also significantly alter the magnetic behavior. For instance, in R(FeCo)4B compounds, the partial substitution of cobalt with iron leads to variations in the Curie temperatures and coercive fields. osti.gov

Fabrication and Characterization of Solid Solutions involving Terbium Borides

The creation of solid solutions is a key method for systematically studying the effects of alloying and substitution in terbium borides. A solid solution is a solid-state mixture of two or more components that form a new homogeneous crystalline phase. The properties of this new phase can be continuously varied by changing the relative concentrations of the constituent elements.

Various synthesis techniques are employed to fabricate terbium boride solid solutions. These include co-precipitation followed by high-temperature sintering, as demonstrated in the synthesis of (Sm,Tb)PO4 solid solutions. hzdr.de Arc melting is another common method for producing intermetallic compounds and their solid solutions. The resulting materials are then extensively characterized to understand their structural, magnetic, and electronic properties.

Key characterization techniques include: